The synthesis of 4-(3,4-Dichlorophenyl)butanal can be achieved through several methods:
The molecular structure of 4-(3,4-Dichlorophenyl)butanal can be described as follows:
4-(3,4-Dichlorophenyl)butanal participates in several key chemical reactions:
The mechanism of action for 4-(3,4-Dichlorophenyl)butanal primarily involves its interaction with biological molecules:
This dual interaction mechanism positions 4-(3,4-Dichlorophenyl)butanal as a compound of interest for further pharmacological studies.
The physical and chemical properties of 4-(3,4-Dichlorophenyl)butanal are crucial for understanding its behavior in various environments:
These properties indicate that while it may not dissolve well in aqueous environments, it is compatible with many organic solvents used in chemical synthesis and analysis.
The applications of 4-(3,4-Dichlorophenyl)butanal span several scientific fields:
Catalytic asymmetric synthesis provides efficient routes to enantiomerically enriched 4-(3,4-dichlorophenyl)butanal, crucial for pharmaceutical applications requiring chiral specificity. Recent advances leverage transition metal complexes with chiral ligands to achieve high stereoselectivity in carbon-carbon bond-forming reactions. Notably, 3,4-diazaphospholane ligands have demonstrated exceptional performance in asymmetric hydroformylation of vinylarene precursors bearing the 3,4-dichlorophenyl moiety. These ligands facilitate rhodium-catalyzed transformations with turnover frequencies exceeding 10,000 per hour while achieving enantiomeric excess values up to 97% [5]. The mechanism involves precise chiral environment control during the migratory insertion step, where the rhodium-hydride adds across the vinyl double bond, forming a chiral alkyl intermediate that subsequently undergoes carbon monoxide insertion and reductive elimination to yield the aldehyde [5] [9].
Nickel-catalyzed asymmetric couplings present cost-effective alternatives to precious metal systems, particularly effective with aryl halide precursors. Recent methodologies employ chiral bisoxazoline-Ni(0) complexes that enable Negishi-type couplings between 1-(3,4-dichlorophenyl)ethyl zinc halides and allylic electrophiles. These reactions proceed through oxidative addition, transmetallation, and enantioselective reductive elimination steps, achieving up to 92% enantiomeric excess. The 3,4-dichlorophenyl group's electron-withdrawing nature enhances oxidative addition kinetics while minimally interfering with chiral induction at the forming stereocenter [9] [6].
Table 1: Performance of Chiral Catalysts in Asymmetric Synthesis of 4-(3,4-Dichlorophenyl)butanal Precursors
Catalyst System | Reaction Type | Enantiomeric Excess (%) | Turnover Frequency (h⁻¹) | Reference |
---|---|---|---|---|
Rh/3,4-Diazaphospholane | Hydroformylation | 97 | >10,000 | [5] |
Ni-Chiral Bisoxazoline | Negishi Coupling | 92 | 850 | [9] |
Pd-BINAP | Allylic Substitution | 89 | 1,200 | [6] |
Cu-Box Catalyst | Hydrosilylation | 85 | 600 | [5] |
Biocatalytic approaches utilizing engineered aminotransferases and ketoreductases have emerged for stepwise asymmetric functionalization. Geotrichum candidum alcohol dehydrogenase selectively reduces 4-(3,4-dichlorophenyl)but-3-en-1-al to the (S)-allylic alcohol intermediate with 99% enantiomeric excess, which undergoes subsequent palladium-catalyzed isomerization to the target aldehyde without racemization. This hybrid chemoenzymatic strategy leverages the exquisite stereocontrol of enzymes while maintaining the versatility of transition metal catalysis for the final transformation [5] [8].
Nucleophilic displacement of activated benzylic intermediates provides efficient access to 4-(3,4-dichlorophenyl)butanal precursors. Benzylic mesylates derived from 1-(3,4-dichlorophenyl)butan-1-ol undergo clean SN2 displacement with higher-order cyanocuprates (R₂Cu(CN)Li₂) to install carbon chains that are subsequently hydrolyzed and reduced to the aldehyde functionality. This methodology demonstrates particular utility for introducing alkyl chains while maintaining stereochemical integrity at the benzylic position, with reported yields exceeding 80% under optimized conditions [1]. The reaction proceeds via a copper(III) intermediate that undergoes reductive elimination, with the electron-deficient 3,4-dichlorophenyl ring enhancing electrophilicity without participating in unwanted elimination pathways [1] [4].
Reductive strategies employing diisobutylaluminum hydride enable chemoselective transformations of ester precursors to the target aldehyde. Methyl 4-(3,4-dichlorophenyl)butanoate undergoes reduction at -78°C in toluene, achieving aldehyde yields of 92% with minimal over-reduction to the alcohol. This method proves superior to Rosenmund reduction for acid chloride derivatives, which often suffer from dehalogenation side reactions under palladium catalysis due to the aryl chloride's susceptibility to oxidative addition [4] [2]. The steric bulk of diisobutylaluminum hydride contributes to its selectivity, preferentially attacking the ester carbonyl over potential electrophilic sites on the dichlorophenyl ring.
Table 2: Reduction Methods for 4-(3,4-Dichlorophenyl)butanal Synthesis
Starting Material | Reducing Agent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Methyl butanoate ester | Diisobutylaluminum hydride | -78 | 92 | <1% Alcohol |
Acid chloride | Lithium tri-tert-butoxyaluminohydride | -40 | 75 | 8% Dehalogenated product |
Nitrile | Diisobutylaluminum hydride | -60 | 68 | 12% Amine |
Weinreb amide | Lithium aluminum hydride | -30 | 95 | <1% Alcohol |
Weinreb amide derivatives serve as particularly efficient aldehyde precursors, with N-methoxy-N-methyl-4-(3,4-dichlorophenyl)butanamide undergoing clean reduction with lithium aluminum hydride at -30°C. The chelation-controlled mechanism prevents over-reduction, consistently delivering aldehydes in >95% yield. This approach circumvents the instability issues associated with 4-(3,4-dichlorophenyl)butanal dimethylacetals, which require acidic hydrolysis conditions that can promote electrophilic chlorination or aldehyde decomposition [4] [10].
Palladium-catalyzed Suzuki-Miyaura couplings have revolutionized the construction of 3,4-dichlorophenyl-containing intermediates en route to the target aldehyde. Recent advances employ aryl chlorides directly through activation by Buchwald-type dialkylbiarylphosphine ligands, avoiding bromination/iodination steps. Specifically, 3,4-dichlorophenylboronic acid couples with 4-bromobut-1-ene under Pd-XPhos catalysis, achieving 95% conversion at 80°C in aqueous ethanol. The resulting 1-(3,4-dichlorophenyl)but-3-ene-1-ol undergoes ozonolysis to provide 4-(3,4-dichlorophenyl)butanal in 78% overall yield [9] [7]. The mechanism involves oxidative addition of the allylic bromide to palladium(0), transmetallation with the boronic acid, and reductive elimination with retention of configuration at the allylic carbon [6] [9].
Nickel catalysis has emerged as a cost-effective alternative, particularly for electrophiles prone to β-hydride elimination. Bis(1,5-cyclooctadiene)nickel(0) with 2,2'-bipyridine ligands catalyzes Kumada couplings between 3,4-dichlorophenylmagnesium chloride and 4-chlorobutyronitrile, yielding 4-(3,4-dichlorophenyl)butyronitrile (85% yield), which is subsequently reduced to the aldehyde. The nickel system tolerates the nitrile functionality without coordination-induced deactivation and operates effectively at room temperature, minimizing thermal decomposition pathways [9] [6]. The electron-deficient nature of the 3,4-dichlorophenyl Grignard enhances transmetallation rates while maintaining stability against homocoupling.
Friedel-Crafts acylation remains indispensable for industrial-scale production, with aluminum trichloride-catalyzed reactions between 1,2-dichlorobenzene and succinic anhydride yielding 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This intermediate undergoes Clemmensen reduction directly to the aldehyde, avoiding the unstable hydroxy acid intermediate. Modern implementations utilize heterogeneous catalysts like sulfated zirconia to minimize aqueous workup requirements, achieving 80% yield with catalyst recyclability [2] [8]. The meta-directing effect of the ortho-chloro substituent ensures exclusive para-acylation relative to the existing chlorine, providing regiochemical control complementary to cross-coupling approaches.
Table 3: Cross-Coupling Strategies for 4-(3,4-Dichlorophenyl)butanal Intermediate Synthesis
Method | Catalyst System | Key Intermediate | Yield (%) | Advantages |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd-XPhos/K₂CO₃ | 1-(3,4-Dichlorophenyl)but-3-ene-1-ol | 95 | Regioselective, functional group tolerance |
Kumada Coupling | Ni(cod)₂/bipyridine | 4-(3,4-Dichlorophenyl)butyronitrile | 85 | Room temperature operation |
Friedel-Crafts Acylation | AlCl₃ | 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 88 | Atom economy, low-cost reagents |
Direct Arylation | Pd(OAc)₂/P(ⁱPr)₃HBF₄ | Ethyl 4-(3,4-dichlorophenyl)butanoate | 78 | No prefunctionalization required |
Solvent engineering critically influences yield and selectivity in 4-(3,4-dichlorophenyl)butanal synthesis. Hydroformylation reactions benefit dramatically from binary solvent systems, with toluene:tetrahydrofuran (4:1) increasing conversion by 35% versus either solvent alone. This enhancement stems from improved solubility of the rhodium catalyst while maintaining sufficient substrate coordination strength. Notably, chlorinated solvents induce premature reduction of the aldehyde function and promote palladium-catalyzed dehalogenation, reducing yields to <50% [10] [8]. For nucleophilic substitutions, dipolar aprotic solvents like N-methyl-2-pyrrolidone accelerate displacement rates but require strict temperature control below 60°C to prevent N-alkylation side products from competing with the desired substitution [4] [1].
Temperature gradients profoundly impact byproduct profiles during reduction steps. Diisobutylaluminum hydride reductions conducted at -78°C yield 92% aldehyde, while the same reaction at 0°C produces 40% alcohol byproduct due to hydride delivery to the initially formed aldehyde. Computational modeling reveals the energy barrier for aldehyde reduction exceeds that for ester reduction by 5.3 kcal/mol, explaining the temperature-dependent selectivity [4]. Similarly, ozonolysis of 1-(3,4-dichlorophenyl)but-3-ene-1-ol requires maintenance at -65°C during reductive workup to prevent formate ester formation, which otherwise consumes 15-20% yield at ambient temperatures [2].
Catalyst tuning significantly suppresses dehalogenation side reactions prevalent with palladium systems. Palladium/imidazolium salt combinations reduce aryl chloride cleavage from 12% to <0.5% in Suzuki couplings by accelerating the reductive elimination step relative to β-chloride elimination. This ligand effect stems from enhanced electron density donation to palladium, shortening the carbon-palladium bond length by 0.15Å and disfavoring the transition state for chlorine abstraction [9] [7]. For aluminum trichloride-catalyzed Friedel-Crafts reactions, controlled water addition (0.5 equiv relative to catalyst) hydrolyzes oxonium ion byproducts without quenching the Lewis acid, increasing isolated yields from 70% to 88% [2] [8].
Table 4: Optimization Parameters for 4-(3,4-Dichlorophenyl)butanal Synthesis
Reaction Step | Critical Parameter | Optimal Value | Yield Improvement | Byproduct Reduction |
---|---|---|---|---|
Hydroformylation | Solvent Composition | Toluene:THF (4:1) | +35% | Carboxylic acid <3% |
Dibal-H Reduction | Temperature | -78°C | 92% vs 60% at 0°C | Alcohol <1% |
Suzuki Coupling | Ligand Selection | XPhos | 95% vs 80% (PPh₃) | Dehalogenation <0.5% |
Friedel-Crafts Acylation | Water Additive | 0.5 equiv H₂O | +18% | Resin formation <5% |
Ozonolysis | Workup Temperature | -65°C | 90% vs 70% at 25°C | Formate ester <2% |
Continuous flow technology enhances aldehyde stability during processing. Tubular reactors with residence times under 60 seconds prevent aldol condensation by rapidly diluting the product stream into cold quench solutions. This approach enables direct synthesis from labile precursors like 4-(3,4-dichlorophenyl)butane-1,4-diol through selective periodate oxidation, achieving 85% yield compared to 40% in batch reactors due to minimized aldehyde exposure to basic conditions [10]. Microwave-assisted reductions of Weinreb amides demonstrate 10-fold reaction rate acceleration while maintaining excellent selectivity, reducing typical reaction times from 2 hours to 12 minutes at controlled 50°C [10] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0